molecular formula C7H13BrO B2688769 1-Bromo-3-(propan-2-yloxy)cyclobutane CAS No. 1909287-77-9

1-Bromo-3-(propan-2-yloxy)cyclobutane

Cat. No.: B2688769
CAS No.: 1909287-77-9
M. Wt: 193.084
InChI Key: PUUNSDZYLLOLQK-LJGSYFOKSA-N
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Description

“1-Bromo-3-(propan-2-yloxy)cyclobutane” is a chemical compound with the molecular formula C7H13BrO and a molecular weight of 193.08 . It’s used for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a cyclobutane ring with a bromine atom attached to one carbon and a propan-2-yloxy group attached to another carbon .

Scientific Research Applications

Tricyclo[2.1.0.0^1,3]pentane and Cyclobutadiene Derivatives

The synthesis and reactions of cyclobutane derivatives have been explored in various contexts. For instance, the reaction of 1-bromo-2-(chloromethyl)bicyclo[1.1.0]butane with methyllithium leads to the formation of tricyclo[2.1.0.0^1,3]pentane, suggesting the utility of such reactions in synthesizing complex cyclobutane frameworks (Wiberg, McMurdie, McClusky, & Hadad, 1993). This indicates the potential for 1-Bromo-3-(propan-2-yloxy)cyclobutane to be used in synthesizing novel cyclobutane derivatives with applications in material science and synthetic chemistry.

Cyclobutadiene Intermediates in Organic Synthesis

Cyclobutadiene intermediates, generated from reactions involving bromocyclobutene derivatives, play a crucial role in organic synthesis. For example, cyclobutadiene intermediates have been used in cycloaddition reactions of 1-alkynyl sulfones with 1-alkynylamines, showcasing the utility of these intermediates in synthesizing complex organic molecules with potential pharmaceutical applications (Eisch, Hallenbeck, & Lucarelli, 1991). This suggests the potential for using this compound in generating cyclobutadiene intermediates for organic synthesis.

Catalytic Applications in Organic Synthesis

The utility of cyclobutane derivatives in catalytic processes has been demonstrated, for example, in palladium-catalyzed reactions involving carbon-carbon bond cleavage and formation (Matsuda, Shigeno, & Murakami, 2008). This indicates that this compound could serve as a precursor or participant in catalytic processes that facilitate the synthesis of complex organic molecules, further highlighting its potential in pharmaceutical and synthetic organic chemistry.

Photocycloaddition and Crosslinking Applications

Photocycloaddition reactions, such as those involving 5-bromouracil and uracil, leading to the formation of cyclobutane adducts, exemplify the use of brominated compounds in synthesizing structurally complex molecules with potential applications in nucleic acid research and drug development (Skalski, Rapp, Suchowiak, & Golankiewicz, 2002). This suggests possible applications of this compound in photocycloaddition reactions for the synthesis of bioactive molecules or in studies related to DNA-protein interactions.

Properties

IUPAC Name

1-bromo-3-propan-2-yloxycyclobutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrO/c1-5(2)9-7-3-6(8)4-7/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUUNSDZYLLOLQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1CC(C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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